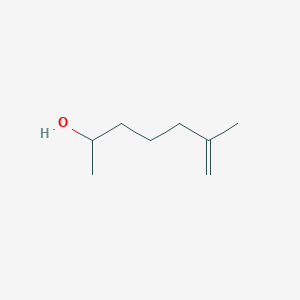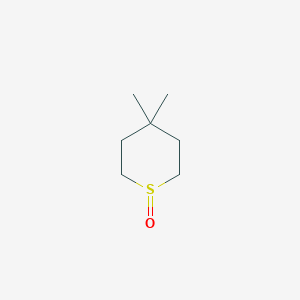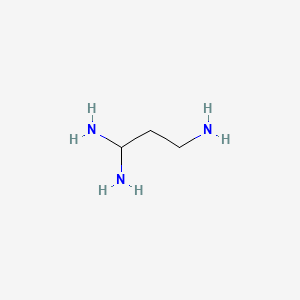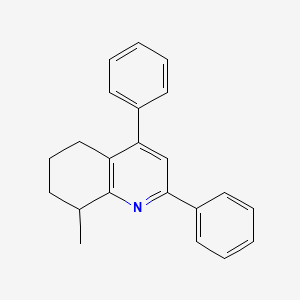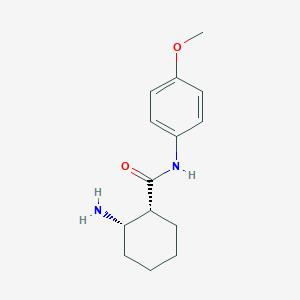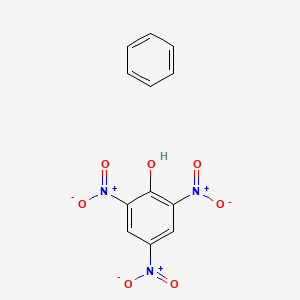
Benzene;2,4,6-trinitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene;2,4,6-trinitrophenol, commonly known as picric acid, is an organic compound with the chemical formula C₆H₃N₃O₇. It is a pale yellow, crystalline solid that is highly explosive. The name “picric” is derived from the Greek word “pikros,” meaning “bitter,” due to its bitter taste. This compound is one of the most acidic phenols and has been used historically in various applications, including as a military explosive, dye, and antiseptic .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzene;2,4,6-trinitrophenol can be synthesized through the nitration of phenol. The process involves treating phenol with concentrated nitric acid and sulfuric acid. The reaction proceeds through the formation of 2-nitrophenol and 4-nitrophenol intermediates, which are further nitrated to form 2,4,6-trinitrophenol .
Industrial Production Methods
Industrial production of this compound typically involves the nitration of phenol using a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the safety and efficiency of the process. The product is then purified through recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
Benzene;2,4,6-trinitrophenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different nitro compounds.
Reduction: Reduction of this compound can lead to the formation of aminophenols.
Substitution: It undergoes electrophilic substitution reactions due to the presence of the nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as tin and hydrochloric acid are used.
Substitution: Reagents like bromine water and nitric acid are commonly used for substitution reactions.
Major Products Formed
Oxidation: Various nitro derivatives.
Reduction: Aminophenols.
Substitution: 2,4,6-tribromophenol and other substituted phenols.
Aplicaciones Científicas De Investigación
Benzene;2,4,6-trinitrophenol has a wide range of applications in scientific research:
Chemistry: Used as a reagent for detecting metals and in the synthesis of other chemical compounds.
Biology: Employed in biochemical assays and as a staining agent.
Medicine: Historically used as an antiseptic and in burn treatments.
Industry: Utilized in the manufacture of explosives, dyes, and rocket fuels
Mecanismo De Acción
The mechanism of action of Benzene;2,4,6-trinitrophenol involves its ability to undergo electrophilic substitution reactions. The nitro groups attached to the benzene ring increase the electron density, making the compound highly reactive towards electrophiles. This reactivity is exploited in various applications, including its use as an explosive and in chemical synthesis .
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Trinitrotoluene (TNT): Another highly explosive compound with similar nitration properties.
2,4-Dinitrophenol: Less nitrated but shares some chemical properties.
2,4,6-Trinitroaniline: Similar nitration pattern but different functional group.
Uniqueness
Benzene;2,4,6-trinitrophenol is unique due to its high acidity and explosive nature. It is more acidic than phenol and has a higher detonation velocity compared to other nitro compounds. Its ability to form stable salts with metals also distinguishes it from other similar compounds .
Propiedades
Número CAS |
37437-43-7 |
|---|---|
Fórmula molecular |
C12H9N3O7 |
Peso molecular |
307.22 g/mol |
Nombre IUPAC |
benzene;2,4,6-trinitrophenol |
InChI |
InChI=1S/C6H3N3O7.C6H6/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;1-2-4-6-5-3-1/h1-2,10H;1-6H |
Clave InChI |
JHDRSOHMNFJEFP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=CC=C1.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Oxo-2H-pyrimido[1,2-b]pyridazine-4-carboxylic acid](/img/structure/B14676640.png)
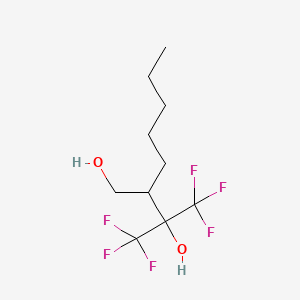
![N-[(4-Methoxybenzene-1-sulfonyl)carbamoyl]-3-methylbut-2-enamide](/img/structure/B14676667.png)
![1,2,3,4-Tetrachloro-7,7-dimethoxy-5-phenylbicyclo[2.2.1]hept-2-ene](/img/structure/B14676671.png)



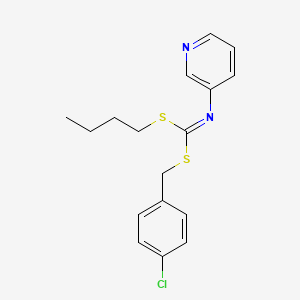
![2-[(Dipropan-2-ylphosphoryl)methyl]propanedihydrazide](/img/structure/B14676696.png)
